molecular formula C25H25N5O2 B11324137 2-(3,4-dimethoxyphenyl)-7-(2,3-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dimethoxyphenyl)-7-(2,3-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11324137
M. Wt: 427.5 g/mol
InChI Key: SPHUVBCWAAVPFY-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-7-(2,3-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-7-(2,3-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-7-(2,3-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen atoms.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-7-(2,3-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-7-(2,3-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-7-(2,3-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-10-(2,3-dimethylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H25N5O2/c1-14-8-7-9-19(15(14)2)30-17(4)16(3)22-24(30)26-13-29-25(22)27-23(28-29)18-10-11-20(31-5)21(12-18)32-6/h7-13H,1-6H3

InChI Key

SPHUVBCWAAVPFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC(=C(C=C5)OC)OC)C)C)C

Origin of Product

United States

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